[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
Description
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-bromophenyl group and at the 4-position with a methanamine moiety, stabilized as a hydrochloride salt. This structure combines the electron-deficient triazole ring with the steric and electronic effects of the ortho-bromophenyl group, making it a versatile scaffold for pharmaceutical and materials science applications. The hydrochloride salt enhances aqueous solubility, critical for bioavailability in drug development .
Properties
IUPAC Name |
[1-(2-bromophenyl)triazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4.ClH/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14;/h1-4,6H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRUHAPBYWEOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Formation of the Azide: The starting material, 2-bromobenzylamine, is converted to its corresponding azide using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.
Hydrochloride Formation: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can modify the functional groups on the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in various ways.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The unique structure of this compound makes it a candidate for such studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their stability and bioactivity, making them suitable for drug development.
Industry
In the industrial sector, triazole compounds are used in the production of polymers, agrochemicals, and dyes. The stability and reactivity of the triazole ring make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride
- Key Difference : Bromine at the para position of the phenyl ring.
- However, the lack of ortho-substitution may decrease conformational rigidity .
[1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
- Key Difference : Dual halogenation (4-bromo and 2-chloro).
- Impact : Increased lipophilicity (ClogP ≈ 3.2 vs. ~2.8 for the target compound), enhancing membrane permeability but possibly reducing water solubility. The chloro group may engage in halogen bonding, altering target selectivity .
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride
- Key Difference : Thiophene methyl group replaces bromophenyl.
- Impact: The electron-rich thiophene enhances π-π stacking interactions, while the methyl linker increases flexibility.
[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride
- Key Difference : Oxetane ring replaces bromophenyl.
- Impact : The oxetane’s polar oxygen atom improves solubility (clogP ≈ 0.5 vs. ~2.8 for the target) and metabolic stability. However, the lack of aromaticity eliminates π-based interactions, limiting applications in kinase inhibition .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₉H₉BrClN₄* | ~300–310 | 2-Bromo | Triazole, Amine (HCl salt) |
| [1-(4-Bromophenyl)-...]methanamine HCl | C₉H₉BrClN₄ | ~300–310 | 4-Bromo | Triazole, Amine (HCl salt) |
| [1-(4-Bromo-2-Cl-phenyl)-...]methanamine | C₉H₈BrClN₄ | ~335–345 | 4-Bromo, 2-Chloro | Triazole, Amine |
| (1-(Thiophen-2-ylmethyl)-...)-HCl | C₈H₁₀ClN₄S | 230.72 | None | Triazole, Amine (HCl salt) |
| [1-(Oxetan-3-yl)-...]-HCl | C₆H₁₁ClN₄O | 190.6 | None | Triazole, Amine (HCl salt) |
*Inferred from structural analogs in , and 12.
Biological Activity
The compound [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antifungal and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group that enhances its biological interactions through increased lipophilicity and binding affinity to target proteins.
The biological activity of this triazole derivative primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring is known to bind to enzymes involved in fungal and viral replication. It can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi, leading to cell membrane disruption.
- Receptor Modulation : The compound may also modulate receptor activity through hydrogen bonding and electrostatic interactions facilitated by the methanamine group. This can influence various signaling pathways within cells.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : In comparative studies, certain triazole compounds exhibited MIC values significantly lower than traditional antifungals like ketoconazole. For example, a related compound demonstrated an MIC range of 0.009–0.037 mg/mL against various fungal strains .
Antiviral Activity
Triazoles have also been investigated for their antiviral properties. A study focusing on aryl triazoles found that compounds with similar structures inhibited human cytomegalovirus (HCMV) protease activity with IC50 values ranging from 41–334 µM . This suggests that this compound may possess similar antiviral capabilities.
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the phenyl group significantly influences the compound's biological properties. Comparative analysis with other halogenated phenyl derivatives indicates that brominated compounds often exhibit enhanced biological activity due to increased electronic effects and steric factors:
| Compound Structure | Activity Profile |
|---|---|
| 1-(2-bromophenyl) | High antifungal activity |
| 1-(2-chlorophenyl) | Moderate antifungal activity |
| 1-(2-fluorophenyl) | Lower antifungal activity |
The SAR indicates that the bromine substituent is critical for optimizing binding interactions with target enzymes and receptors.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Antifungal Treatment : A clinical trial evaluating a series of triazoles reported that compounds with brominated phenyl groups showed superior efficacy against resistant strains of Candida spp., compared to non-brominated analogs.
- Viral Inhibition : Another study demonstrated that aryl triazoles effectively inhibited HCMV replication in vitro, suggesting potential applications in antiviral therapies targeting herpesviruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
